molecular formula C59H84N16O12 B3029341 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH CAS No. 62621-13-0

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Cat. No.: B3029341
CAS No.: 62621-13-0
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-WQVASJQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). LHRH plays a crucial role in regulating the release of gonadotropins, which are essential for reproductive function. This analog is designed to modify the biological activity of the natural hormone for various therapeutic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using TFA or other acids.

    Cleavage from Resin: Releasing the synthesized peptide from the resin using a cleavage cocktail.

Industrial Production Methods

Industrial production of this peptide analog may involve large-scale SPPS with automated peptide synthesizers. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide may undergo oxidation at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Using protected amino acid derivatives in SPPS.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Scientific Research Applications

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH has various applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of LHRH analogs in reproductive biology.

    Medicine: Developing therapeutic agents for conditions like prostate cancer, endometriosis, and precocious puberty.

    Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH involves binding to LHRH receptors in the pituitary gland. This binding modulates the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The specific modifications in the peptide structure can enhance or inhibit its activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Leuprolide: Another LHRH analog used in the treatment of hormone-sensitive cancers.

    Goserelin: An LHRH analog used for similar therapeutic purposes.

    Triptorelin: Another analog with applications in reproductive health.

Uniqueness

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is unique due to its specific amino acid substitutions and modifications, which can alter its receptor binding affinity and biological activity. These changes can make it more effective or selective for certain therapeutic applications compared to other LHRH analogs.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-WQVASJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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